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molecular formula C21H22N2O B8465937 N-(Butan-2-yl)-N-methyl-1-phenylisoquinoline-3-carboxamide CAS No. 89242-13-7

N-(Butan-2-yl)-N-methyl-1-phenylisoquinoline-3-carboxamide

Cat. No. B8465937
M. Wt: 318.4 g/mol
InChI Key: XEUJNAHGAYFATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499094

Procedure details

Operations are carried out as for Example 7, starting with 2.96 g of 1-phenyl isoquinoline 3-carboxylic acid, 1.33 g of triethylamine, 1.49 g of ethyl chloroformate and 1.34 g of N-methyl 2-butanamine in 120 ml of chloroform. 2.4 g of N-methyl N(1-methyl propyl) 1-phenyl isoquinoline 3-carboxamide melting at 95°-96° C., are obtained.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[CH:10]=[C:9]([C:17](O)=[O:18])[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.ClC(OCC)=O.[CH3:33][NH:34][CH:35]([CH2:37][CH3:38])[CH3:36]>C(Cl)(Cl)Cl>[CH3:33][N:34]([CH:35]([CH3:36])[CH2:37][CH3:38])[C:17]([C:9]1[N:8]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:16]2[C:11]([CH:10]=1)=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:18]

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
1.34 g
Type
reactant
Smiles
CNC(C)CC
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C=1N=C(C2=CC=CC=C2C1)C1=CC=CC=C1)C(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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